Pyrazine, 2-(2,4-dimethoxyphenyl)-3,6-diethyl-5-phenyl-
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Overview
Description
Pyrazine, 2-(2,4-dimethoxyphenyl)-3,6-diethyl-5-phenyl-: is a complex organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique substitution pattern, which includes two ethyl groups, a phenyl group, and a 2,4-dimethoxyphenyl group. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2-(2,4-dimethoxyphenyl)-3,6-diethyl-5-phenyl- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazine derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate. These reactions typically yield oxidized products such as pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon. This process can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common for pyrazine derivatives. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine, Lewis acid catalysts.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Amines, alcohols.
Substitution: Halogenated pyrazines.
Scientific Research Applications
Chemistry: In chemistry, Pyrazine, 2-(2,4-dimethoxyphenyl)-3,6-diethyl-5-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential pharmacological activities. Pyrazine derivatives have been shown to possess antimicrobial, antifungal, and anticancer properties .
Medicine: In medicine, pyrazine derivatives are explored for their therapeutic potential. They are investigated as potential treatments for various diseases, including tuberculosis, diabetes, and cancer .
Industry: In the industrial sector, pyrazine derivatives are used in the production of fragrances, flavorings, and dyes. Their aromatic properties make them valuable in the formulation of perfumes and food additives .
Mechanism of Action
The mechanism of action of Pyrazine, 2-(2,4-dimethoxyphenyl)-3,6-diethyl-5-phenyl- involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Pyrazine, 2,3,5,6-tetramethyl-: Known for its use in flavorings and fragrances.
Pyrazine, 2,5-dimethyl-: Commonly used in the synthesis of pharmaceuticals.
Pyrazine, 2,3-dimethyl-5-ethyl-: Studied for its potential antimicrobial properties.
Uniqueness: Pyrazine, 2-(2,4-dimethoxyphenyl)-3,6-diethyl-5-phenyl- stands out due to its unique substitution pattern, which imparts distinct chemical properties and potential biological activities. Its combination of ethyl, phenyl, and dimethoxyphenyl groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
478035-63-1 |
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Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3,6-diethyl-5-phenylpyrazine |
InChI |
InChI=1S/C22H24N2O2/c1-5-18-21(15-10-8-7-9-11-15)23-19(6-2)22(24-18)17-13-12-16(25-3)14-20(17)26-4/h7-14H,5-6H2,1-4H3 |
InChI Key |
BGHCMPVFVKWWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C2=C(C=C(C=C2)OC)OC)CC)C3=CC=CC=C3 |
Origin of Product |
United States |
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